Lipophilicity (LogP) Comparison: Balancing Permeability and Solubility for Drug Design
tert-Butyl N-(cyclopropylmethyl)carbamate exhibits a computed LogP of 1.92 , positioning it in an optimal range for central nervous system (CNS) drug candidates (typically LogP 1–3) [1]. In contrast, the simpler analog tert-butyl N-ethylcarbamate has a predicted LogP of 0.89, which may limit membrane permeability for certain targets [2]. The benzyl analog tert-butyl N-benzylcarbamate shows a higher LogP of approximately 2.65, potentially leading to increased off-target binding and poorer aqueous solubility [3]. This intermediate lipophilicity of the cyclopropylmethyl derivative balances passive diffusion across biological membranes with acceptable solubility, a critical factor in hit-to-lead optimization [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92 |
| Comparator Or Baseline | tert-Butyl N-ethylcarbamate (LogP ≈ 0.89); tert-Butyl N-benzylcarbamate (LogP ≈ 2.65) |
| Quantified Difference | Target LogP is 1.03 units higher than ethyl analog and 0.73 units lower than benzyl analog |
| Conditions | Computed LogP values (XLogP3 or similar algorithm); physiological relevance inferred from drug design principles |
Why This Matters
Selecting this building block over higher LogP benzyl analogs reduces the risk of late-stage attrition due to poor solubility or off-target promiscuity, while offering superior predicted permeability compared to lower LogP alkyl analogs.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
- [2] PubChem. tert-Butyl N-ethylcarbamate. CID 5244933. Predicted LogP. View Source
- [3] PubChem. tert-Butyl N-benzylcarbamate. CID 99737. Predicted LogP. View Source
